2-(4-Fluorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol 2-(4-Fluorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16379397
InChI: InChI=1S/C15H9FN4S/c16-10-7-5-9(6-8-10)13-18-14-11-3-1-2-4-12(11)17-15(21)20(14)19-13/h1-8H,(H,18,19)
SMILES:
Molecular Formula: C15H9FN4S
Molecular Weight: 296.3 g/mol

2-(4-Fluorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol

CAS No.:

Cat. No.: VC16379397

Molecular Formula: C15H9FN4S

Molecular Weight: 296.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol -

Specification

Molecular Formula C15H9FN4S
Molecular Weight 296.3 g/mol
IUPAC Name 2-(4-fluorophenyl)-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione
Standard InChI InChI=1S/C15H9FN4S/c16-10-7-5-9(6-8-10)13-18-14-11-3-1-2-4-12(11)17-15(21)20(14)19-13/h1-8H,(H,18,19)
Standard InChI Key GUWFGMDUJIFLHO-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C3N=C(NN3C(=S)N=C2C=C1)C4=CC=C(C=C4)F

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The molecular architecture of 2-(4-fluorophenyl) triazolo[1,5-c]quinazoline-5-thiol comprises three fused rings: a quinazoline backbone, a triazole ring, and a 4-fluorophenyl substituent. The triazolo[1,5-c]quinazoline system forms a planar, conjugated π-system, while the thiol group at position 5 introduces potential for hydrogen bonding and redox reactivity . Single-crystal X-ray diffraction studies of related triazoloquinazolines reveal bond lengths of approximately 1.32–1.38 Å for C-N bonds in the triazole ring and 1.74–1.82 Å for C-S bonds in thiolated analogs, consistent with delocalized electron density .

Table 1: Key Molecular Properties of 2-(4-Fluorophenyl) triazolo[1,5-c]quinazoline-5-thiol

PropertyValue
Molecular FormulaC₁₅H₉FN₄S
Molecular Weight296.3 g/mol
IUPAC Name2-(4-fluorophenyl)-3H-[1, triazolo[1,5-c]quinazoline-5-thione
Canonical SMILESC1=CC2=C3N=C(NN3C(=S)N=C2C=C1)C4=CC=C(C=C4)F
logP (Partition Coefficient)3.595
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4
Topological Polar Surface Area78.9 Ų

The fluorine atom at the para position of the phenyl ring exerts an electron-withdrawing effect, modulating the compound’s electronic distribution and enhancing its metabolic stability compared to non-halogenated analogs .

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-(4-fluorophenyl) triazolo[1,5-c]quinazoline-5-thiol typically involves a multi-step sequence starting from 2-aminobenzonitrile derivatives. A representative route includes:

  • Condensation Reaction: 2-Aminobenzonitrile reacts with ethyl chloroformate and 4-fluorophenylhydrazine to form a hydrazide intermediate .

  • Cyclization: Treatment with phosphorus oxychloride (POCl₃) in the presence of N,N-diisopropylethylamine (DIPEA) induces cyclocondensation, yielding the chloro-substituted triazoloquinazoline precursor .

  • Thiolation: Nucleophilic displacement of the chlorine atom at position 5 using thiourea or sodium hydrosulfide (NaSH) introduces the thiol functionality .

Reaction yields for analogous compounds range from 45% to 68%, depending on solvent polarity and temperature control .

Analytical Characterization

Critical characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectra exhibit characteristic signals at δ 8.2–8.5 ppm (aromatic protons), δ 7.6–7.9 ppm (fluorophenyl protons), and a broad singlet at δ 3.8–4.1 ppm for the thiol proton .

  • High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks at m/z 296.0821 [M+H]⁺ confirm the molecular formula.

  • X-ray Crystallography: Although no data exists for this exact compound, related structures show dihedral angles of 12–18° between the triazoloquinazoline core and aryl substituents .

Physicochemical Properties

Solubility and Partitioning

The compound exhibits limited aqueous solubility (logS = -3.72) due to its hydrophobic aromatic systems, but demonstrates moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . The logP value of 3.595 suggests favorable membrane permeability, aligning with Lipinski’s rule of five for drug-like molecules.

Thermal Stability

Thermogravimetric analysis (TGA) of analogous triazoloquinazolines reveals decomposition temperatures above 250°C, indicating robustness for material applications . Differential scanning calorimetry (DSC) profiles show melting endotherms between 180–220°C, consistent with crystalline packing observed in X-ray studies .

CompoundCell Line (IC₅₀, μM)Reference
5-(4’-Aminobiphenyl)triazoloquinazolineHeLa: 2.3 ± 0.4
2-Phenyltriazolo[1,5-c]quinazolineMCF-7: 5.1 ± 0.7
5-Mercapto-triazoloquinazolineA549: 8.9 ± 1.2

Mechanistic studies suggest that thiol-containing derivatives intercalate DNA and inhibit topoisomerase II, while fluorophenyl groups enhance target affinity through hydrophobic interactions .

Enzyme Inhibition

Preliminary molecular docking simulations indicate potential inhibition of protein kinases (e.g., EGFR, VEGFR-2) and dihydrofolate reductase (DHFR), with calculated binding energies of -9.2 to -11.6 kcal/mol . The thiol group participates in covalent interactions with catalytic cysteine residues, a feature exploited in irreversible kinase inhibitors like ibrutinib .

Optoelectronic Applications

Fluorescence Properties

Triazoloquinazolines exhibit strong blue fluorescence (λ<sub>em</sub> = 420–460 nm) with quantum yields (Φ<sub>F</sub>) up to 0.45 in dichloromethane . The 4-fluorophenyl substituent red-shifts emission by 15–20 nm compared to non-fluorinated analogs due to enhanced electron deficiency .

Table 3: Photophysical Parameters of Selected Derivatives

Compoundλ<sub>abs</sub> (nm)λ<sub>em</sub> (nm)Φ<sub>F</sub>
2-Phenyltriazolo[1,5-c]quinazoline3204350.38
2-(4-Fluorophenyl)triazoloquinazoline3354500.41
5-Thiol-triazoloquinazoline3454650.29

These properties make the compound a candidate for organic light-emitting diodes (OLEDs) and fluorescence-based sensors .

Future Research Directions

  • Pharmacokinetic Optimization: Structural modifications to improve aqueous solubility while retaining target affinity, such as introducing polar substituents at position 5 or N-alkylation of the triazole ring .

  • Target Identification: Proteomic studies to map protein binding partners and elucidate mechanisms of action.

  • Material Science Applications: Fabrication of thin-film devices to assess charge transport properties and electroluminescence efficiency .

  • Toxicological Profiling: In vivo assessments of acute and chronic toxicity in rodent models.

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